N'-(2-cyanophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(2-cyanophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group and a methyl moiety. The ethanediamide backbone links a 2-cyanophenyl group to an ethyl chain attached to the thiazole ring. This compound’s design integrates multiple pharmacophoric elements: the thiazole ring (a common scaffold in bioactive molecules), methoxy groups (electron-donating substituents influencing solubility and binding), and a cyano group (electron-withdrawing, enhancing stability and intermolecular interactions).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14-20(32-23(26-14)15-8-9-18(30-2)19(12-15)31-3)10-11-25-21(28)22(29)27-17-7-5-4-6-16(17)13-24/h4-9,12H,10-11H2,1-3H3,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXQRMFEQLRQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-N’-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and cyanophenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-N’-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
N-(2-cyanophenyl)-N’-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(2-cyanophenyl)-N’-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules, focusing on substituent effects, synthesis strategies, and inferred physicochemical or biological properties.
Structural Analogues and Substituent Effects
Key Observations :
- Amide Functionality : The ethanediamide moiety in the target compound allows for dual hydrogen-bonding interactions, unlike the single acetamide in or benzamide in . This could enhance binding affinity in biological targets (e.g., enzymes or receptors).
- Heterocyclic Cores : The thiazole ring in the target and is associated with bioactivity in antimicrobial or anticancer agents, while oxadiazole in often improves metabolic stability in drug design .
Biological Activity
N'-(2-cyanophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide, commonly referred to as a thiazole-based compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 450.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₂N₄O₄S |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 894016-20-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assay : The compound exhibited significant cytotoxicity with an IC50 value of approximately 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor activity .
- Mechanism of Action : Research suggests that the thiazole moiety plays a crucial role in inducing apoptosis in cancer cells, primarily through the modulation of Bcl-2 protein interactions .
Antimicrobial Activity
Thiazole derivatives have also shown promising results in antimicrobial assays:
- Antibacterial Activity : The compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it outperformed standard antibiotics in certain strains .
- Mechanism : The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives:
- Key Modifications : Substituents on the phenyl ring, particularly electron-donating groups like methoxy (-OCH₃), have been shown to enhance cytotoxicity and antimicrobial efficacy .
- Thiazole Ring Importance : The presence of the thiazole ring is essential for maintaining biological activity, as evidenced by comparative studies with other non-thiazole compounds .
Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of this compound against A-431 human epidermoid carcinoma cells. The findings indicated:
- Inhibition of Cell Proliferation : The compound significantly inhibited cell proliferation at concentrations as low as 0.5 µg/mL.
- Apoptotic Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations upon treatment with the compound.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties:
- Testing Against Bacterial Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : It exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics like penicillin and tetracycline, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(2-cyanophenyl)-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound’s synthesis involves coupling arylacetic acid derivatives with aminothiazole intermediates under carbodiimide-mediated conditions (e.g., EDC·HCl in dichloromethane with triethylamine). Reaction parameters (temperature, solvent polarity, and stoichiometry) should be optimized using factorial design to maximize yield. For example, varying DMF/acetone ratios during crystallization improves purity . Monitoring via TLC or HPLC ensures completion .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions on the thiazole and cyanophenyl moieties. NOESY correlations can clarify spatial arrangements of methoxy groups .
- X-ray diffraction : Single-crystal analysis (e.g., R(8) hydrogen-bonding motifs) validates torsion angles between aromatic rings and thiazole heterocycles, critical for understanding conformational stability .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., antimicrobial, enzyme inhibition)?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection) .
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological activity be reconciled through mechanistic studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular uptake variability. Conduct parallel studies using:
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to target enzymes (e.g., COX-2) under standardized conditions .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variable in vivo efficacy .
Q. What computational strategies (e.g., molecular docking, MD simulations) predict interactions with biological targets?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., thiazole ring alignment in ATP-binding pockets) .
- MD simulations : GROMACS simulations (100 ns) evaluate conformational stability of the ethanediamide linker in aqueous vs. lipid bilayer environments .
Q. How can factorial design optimize multifactor experiments (e.g., catalytic synthesis, formulation stability)?
- Methodological Answer : Apply a 2 factorial design to test variables:
- Catalytic synthesis : Vary Pd/C loading (0.5–2.0 mol%), temperature (80–120°C), and solvent (DMF vs. THF) to maximize coupling efficiency .
- Stability studies : Assess pH (4–9), light exposure, and excipient compatibility (e.g., cyclodextrins) via accelerated stability testing (40°C/75% RH) .
Q. What structural modifications enhance selectivity for specific biological targets while minimizing off-target effects?
- Methodological Answer :
- SAR studies : Replace the 3,4-dimethoxyphenyl group with halogenated analogs (e.g., 3-Cl, 4-F) to modulate lipophilicity and H-bonding .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the cyanophenyl group to improve bioavailability .
Data Analysis & Theoretical Frameworks
Q. How should researchers integrate this compound into existing pharmacological or materials science theories?
- Methodological Answer : Link its thiazole-ethanediamide scaffold to:
- Kinase inhibition theory : Compare with known ATP-competitive inhibitors (e.g., imatinib) using free-energy perturbation calculations .
- Polymer science : Evaluate its role as a monomer in conductive polymers (e.g., via cyclic voltammetry to assess redox activity) .
Q. What statistical methods address variability in high-throughput screening data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
